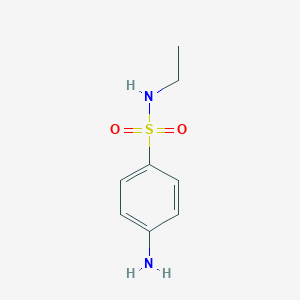
Ethyl isobutyl sulfide
説明
Ethyl isobutyl sulfide is a chemical compound with the molecular formula C6H14S . It has an average mass of 118.240 Da and a mono-isotopic mass of 118.081619 Da .
Molecular Structure Analysis
The molecular structure of Ethyl isobutyl sulfide consists of 6 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom . It has a molar refractivity of 37.8±0.3 cm^3 .Physical And Chemical Properties Analysis
Ethyl isobutyl sulfide has a density of 0.8±0.1 g/cm^3, a boiling point of 134.3±8.0 °C at 760 mmHg, and a vapor pressure of 10.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.6±3.0 kJ/mol and a flash point of 23.0±10.8 °C . The index of refraction is 1.445 .科学的研究の応用
1. Molecular Conformations and Vibrational Spectra
Research has explored the molecular conformations of alkyl sulfides, including isobutyl methyl sulfide and ethyl methyl sulfide. Studies like those by Nogami, Sugeta, and Miyazawa (1975) have measured Raman and infrared spectra, identifying coexisting rotational isomers in liquids and single isomers in solids, with implications for understanding the molecular behavior of related compounds like ethyl isobutyl sulfide (Norimasa Nogami, H. Sugeta, & T. Miyazawa, 1975).
2. Protective Group in Complex Sulfonate Synthesis
Ethyl isobutyl sulfide derivatives, specifically the isobutyl ester, have been used as protecting groups in the synthesis of complex sulfonates, as demonstrated by Xie and Widlanski (1996). This approach has enabled the successful construction of sulfonate-containing analogs of nucleosides (M. Xie & T. Widlanski, 1996).
3. Role in Flotation of Galena
In the mining industry, the application of ethyl and isobutyl chain lengths of xanthates, as well as dithiocarbamates and dithiophosphates (which may include ethyl isobutyl sulfide derivatives), has been studied for the flotation of galena. McFadzean, Castelyn, and O'Connor (2012) found that these compounds can improve recovery and flotation rates (B. McFadzean, D. G. Castelyn, & C. O'Connor, 2012).
4. Pyrolysis and Oxidation Studies
Ethyl methyl sulfide, a compound related to ethyl isobutyl sulfide, has been studied for its pyrolysis and oxidation behaviors in flow reactors. Researchers like Zheng et al. (2011) have analyzed its decomposition and the formation of intermediates at high temperatures, providing insights into the thermal behavior of similar sulfides (Xin Zheng, E. Fisher, F. Gouldin, & J. Bozzelli, 2011).
5. Sulfide-Selective Sensing Devices
Developments in sulfide-selective optode membranes, which could potentially include ethyl isobutyl sulfide derivatives, have been reported by Choi and Hawkins (1997). These devices are based on fluorescence quenching and can be used for the optical determination of sulfide ions in solutions (M. Choi & P. Hawkins, 1997).
特性
IUPAC Name |
1-ethylsulfanyl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKGXWQBSPXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333926 | |
| Record name | Ethyl isobutyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isobutyl sulfide | |
CAS RN |
1613-45-2 | |
| Record name | Ethyl isobutyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





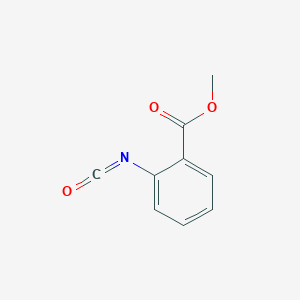

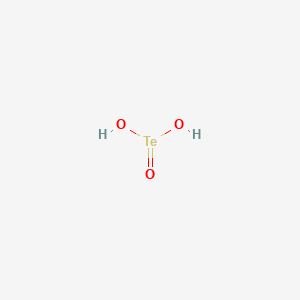
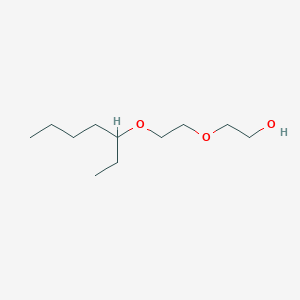

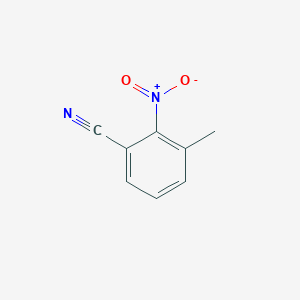
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)


